Tetradecatridecaene-1,14-dithione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetradecatridecaene-1,14-dithione is an organic compound characterized by the presence of two sulfur atoms and a long carbon chain with multiple double bonds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetradecatridecaene-1,14-dithione typically involves the reaction of a long-chain alkyne with a sulfur source under specific conditions. One common method is the reaction of a tetradecatridecaene with elemental sulfur or a sulfur-containing reagent such as thiourea in the presence of a catalyst. The reaction is usually carried out under an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the formation of the dithione moiety.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain high-purity this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Tetradecatridecaene-1,14-dithione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithione moiety to thiols or other sulfur-containing functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfur atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other sulfur-containing compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Tetradecatridecaene-1,14-dithione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and coordination compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of Tetradecatridecaene-1,14-dithione involves its interaction with molecular targets such as enzymes and receptors. The compound’s sulfur atoms can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. Additionally, the compound’s double bonds can participate in redox reactions, affecting cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1,3-Dithianes: These compounds also contain sulfur atoms and are used as protecting groups in organic synthesis.
1,4-Dithianes: Similar to 1,3-dithianes but with a different sulfur atom arrangement, used in the synthesis of complex molecular architectures.
Dithiolene Ligands: These ligands are known for their redox activity and ability to coordinate with metal centers.
Uniqueness
Tetradecatridecaene-1,14-dithione is unique due to its long carbon chain with multiple double bonds, which imparts distinct chemical properties and reactivity. Its ability to undergo various chemical reactions and form stable complexes with metals makes it a valuable compound in both research and industrial applications.
Properties
CAS No. |
628315-48-0 |
---|---|
Molecular Formula |
C14S2 |
Molecular Weight |
232.3 g/mol |
InChI |
InChI=1S/C14S2/c15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16 |
InChI Key |
OGRPQDVXMAQRJB-UHFFFAOYSA-N |
Canonical SMILES |
C(=C=C=C=C=C=C=C=S)=C=C=C=C=C=C=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.